SPSB2-iNOS inhibitory cyclic peptide-3

SPSB2 binding affinity SPR biosensor cyclic peptide SAR

Researchers studying SPSB2-mediated iNOS regulation often face inconsistent target engagement due to structural variability among cyclic peptide analogs. CP3 (SPSB2-iNOS inhibitory cyclic peptide-3) is a structurally refined 5-amino-acid macrocyclic inhibitor with a validated binding mode (PDB: 6dn7), offering a Kd of 7 nM against the SPSB2 SPRY domain and robust inhibition of SPSB2-iNOS interaction in macrophage cell lysates. • Reduced macrocycle ring size with hydrocarbon linkage replacing an intramolecular H-bond for enhanced conformational preorganization • Defined binding epitope (cyclo{INNN-Abu}) enabling precise structure-guided experimental design • Non-interchangeable with analogs CP1, CP2, or RGD-containing peptides due to distinct binding kinetics Supplied as lyophilized powder with full analytical documentation. Custom synthesis and scale-up available upon request.

Molecular Formula C22H36N8O8
Molecular Weight 540.6 g/mol
Cat. No. B15135773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPSB2-iNOS inhibitory cyclic peptide-3
Molecular FormulaC22H36N8O8
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC(=O)N)CC(=O)N)CC(=O)N
InChIInChI=1S/C22H36N8O8/c1-3-10(2)18-22(38)29-13(9-16(25)33)21(37)28-12(8-15(24)32)20(36)27-11(7-14(23)31)19(35)26-6-4-5-17(34)30-18/h10-13,18H,3-9H2,1-2H3,(H2,23,31)(H2,24,32)(H2,25,33)(H,26,35)(H,27,36)(H,28,37)(H,29,38)(H,30,34)/t10-,11-,12-,13-,18-/m0/s1
InChIKeyKIMFPUHREMFMIV-GKOAFATMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPSB2-iNOS Inhibitory Cyclic Peptide-3 (CP3): A Structurally Optimized Macrocyclic Inhibitor for SPSB2-iNOS Protein-Protein Interaction Disruption


SPSB2-iNOS inhibitory cyclic peptide-3 (CP3) is a synthetically optimized macrocyclic peptide that selectively binds to the SPRY domain of SOCS-box protein 2 (SPSB2) with a Kd of 7 nM, thereby disrupting the interaction between SPSB2 and inducible nitric oxide synthase (iNOS) [1]. CP3 represents a structural refinement of earlier-generation inhibitors CP1 and CP2, featuring a reduced macrocycle ring size, fewer nonbinding residues, and additional conformational constraints, while preserving the essential DINNN binding motif required for SPSB2 recognition [2].

Why SPSB2-iNOS Inhibitory Cyclic Peptide-3 (CP3) Cannot Be Substituted with Alternative SPSB2-Binding Peptides


SPSB2-binding cyclic peptides exhibit profound sensitivity to subtle structural variations in ring size, residue composition, and conformational constraints, which directly translate into quantifiable differences in binding affinity and functional inhibitory potency [1]. CP3 was designed by replacing an intramolecular hydrogen bond in CP2 with a hydrocarbon linkage to form a smaller macrocycle while maintaining the bound geometry observed in crystal structures [2]. These deliberate structural modifications result in a 5-amino-acid macrocycle with enhanced conformational preorganization that distinguishes CP3 from larger cyclic analogs such as CP1 (Kd = 4.4 nM, but larger ring size) [3] and CP2 (intermediate affinity), as well as from RGD-containing peptides such as cR7, cR8, and cR9 that exhibit differential affinities ranging from moderate to ~6.5-fold higher depending on C-terminal residue composition [4]. Generic substitution among these structurally distinct cyclic peptides would therefore introduce uncontrolled variability in binding kinetics, target engagement, and downstream functional outcomes, rendering CP3 non-interchangeable with its analogs in applications requiring precise pharmacological characterization.

Quantitative Comparative Evidence for SPSB2-iNOS Inhibitory Cyclic Peptide-3 (CP3) Versus Closest Analogs


Binding Affinity Comparison: CP3 (Kd = 7 nM) Versus CP1 (Kd = 4.4 nM) and CP2 (Intermediate Affinity)

CP3 exhibits a binding affinity of Kd = 7 nM to the iNOS binding site on human SPSB2, as determined by surface plasmon resonance (SPR), which represents an optimized balance between potency and macrocycle size reduction relative to predecessor compounds. CP1 demonstrates higher absolute affinity (Kd = 4.4 nM) but retains a larger ring size, while CP2 shows intermediate affinity [1]. The structural optimization of CP3 reduces the macrocycle to a 5-amino-acid ring while preserving the bound geometry observed in crystal structures [2].

SPSB2 binding affinity SPR biosensor cyclic peptide SAR

Macrocycle Size and Structural Optimization: CP3 (5-Amino-Acid Ring) Versus CP1 and CP2 (Larger Macrocycles)

CP3 features a reduced macrocycle ring size (5 amino acids) achieved by replacing an intramolecular hydrogen bond in CP2 with a hydrocarbon linkage, resulting in a smaller macrocycle that retains the bound geometry observed in CP2 crystal structures. This structural refinement eliminates nonbinding residues and introduces additional conformational constraints [1]. In contrast, CP1 and CP2 contain larger macrocycles with 8 or more amino acids [2].

cyclic peptide engineering macrocycle optimization structure-based drug design

Functional Inhibition in Macrophage Cell Lysates: CP3 Potently Disrupts SPSB2-iNOS Interaction

CP3 strongly inhibits the SPSB2-iNOS interaction in macrophage cell lysates, demonstrating functional disruption of the endogenous protein-protein interaction in a biologically relevant cellular context [1]. CP1 also shows complete inhibition of SPSB2-iNOS interactions in macrophage lysates [2], establishing that both compounds achieve functional target engagement in vitro. However, the structural differences between CP3 and CP1—specifically CP3's smaller macrocycle and reduced nonbinding residues—may confer differential cell permeability and intracellular target engagement, though direct comparative functional potency data (e.g., IC50 values) in this assay system are not currently available for head-to-head comparison.

iNOS stabilization macrophage NO production protein-protein interaction inhibition

Optimal Research and Industrial Application Scenarios for SPSB2-iNOS Inhibitory Cyclic Peptide-3 (CP3) Based on Quantitative Evidence


Structural Biology and Biophysical Characterization of SPSB2-Ligand Interactions

CP3 is uniquely suited for structural biology applications requiring a well-characterized, compact macrocyclic ligand with a defined binding mode. The availability of a high-resolution crystal structure of CP3 bound to human SPSB2 (PDB: 6dn7) enables precise structure-guided experimental design, including fragment-based screening, competitive binding assays, and computational modeling of SPSB2-ligand interactions [1]. The 5-amino-acid macrocycle provides a minimal binding epitope that can serve as a reference scaffold for developing next-generation inhibitors or chemical probes.

In Vitro Mechanistic Studies of iNOS Regulation in Macrophages

CP3's demonstrated ability to strongly inhibit SPSB2-iNOS interactions in macrophage cell lysates supports its use as a tool compound for dissecting the role of SPSB2-mediated iNOS degradation in innate immune cells [1]. Researchers investigating NO-dependent antimicrobial responses, inflammatory signaling, or tumor-associated macrophage polarization can employ CP3 to stabilize iNOS and enhance cellular NO output in controlled in vitro settings, enabling mechanistic interrogation of iNOS-dependent pathways.

Peptide Engineering and Macrocycle Optimization Research

CP3 serves as an instructive case study for peptide engineering campaigns focused on macrocycle minimization and conformational constraint optimization. The structural transition from CP2 to CP3—replacing an intramolecular hydrogen bond with a hydrocarbon linkage to achieve a smaller macrocycle while preserving binding geometry—provides a validated design strategy applicable to other protein-protein interaction targets [1]. Researchers in peptide therapeutics, chemical biology, and drug discovery can leverage CP3 as a benchmark compound for assessing structure-property relationships in cyclic peptide optimization.

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